3-(Methylsulfonyl)benzenesulfonyl chloride

Catalog No.
S706297
CAS No.
5335-40-0
M.F
C7H7ClO4S2
M. Wt
254.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylsulfonyl)benzenesulfonyl chloride

CAS Number

5335-40-0

Product Name

3-(Methylsulfonyl)benzenesulfonyl chloride

IUPAC Name

3-methylsulfonylbenzenesulfonyl chloride

Molecular Formula

C7H7ClO4S2

Molecular Weight

254.7 g/mol

InChI

InChI=1S/C7H7ClO4S2/c1-13(9,10)6-3-2-4-7(5-6)14(8,11)12/h2-5H,1H3

InChI Key

CQEFJGDLGWJIRV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl

    Chemical Structure and Properties: 3-(Methylsulfonyl)benzenesulfonyl chloride has the molecular formula .

3-(Methylsulfonyl)benzenesulfonyl chloride is an organic compound categorized as an arylsulfonyl chloride. Its molecular formula is C₇H₇ClO₄S₂, with a molecular weight of 254.71 g/mol. The compound features a disubstituted benzene ring where one substituent is a methylsulfonyl group (SO₂CH₃) located at the 3rd position, and the other is a sulfonyl chloride group (SO₂Cl) at the 1st position. This unique arrangement provides reactive sites that facilitate various chemical transformations, making it a valuable building block in organic synthesis .

Due to its reactive sulfonyl chloride group. Notable reactions include:

  • Nucleophilic substitution:
    C6H4(SO2CH3)SO2Cl+R OHC6H4(SO2CH3)SO2OR+HCl\text{C}_6\text{H}_4(\text{SO}_2\text{CH}_3)\text{SO}_2\text{Cl}+\text{R OH}\rightarrow \text{C}_6\text{H}_4(\text{SO}_2\text{CH}_3)\text{SO}_2-\text{OR}+\text{HCl}
    where R represents an alkyl group.
  • Electrophilic aromatic substitution:
    C6H5X+SO2Cl2+Lewis AcidC6H5SO2Cl+HX\text{C}_6\text{H}_5\text{X}+\text{SO}_2\text{Cl}_2+\text{Lewis Acid}\rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{Cl}+\text{HX}
    where X is a halogen .

While specific biological activity data for 3-(Methylsulfonyl)benzenesulfonyl chloride is limited, compounds in the sulfonyl chloride class are often explored for their potential in medicinal chemistry. They can act as electrophilic warheads in drug design, particularly in the development of inhibitors targeting various biological pathways .

The synthesis of 3-(Methylsulfonyl)benzenesulfonyl chloride typically involves:

  • Starting Materials: The process often begins with sodium benzenesulfonate.
  • Reagents: Phosphorus pentachloride is commonly used as a chlorinating agent.
  • Procedure: The reaction is conducted in a round-bottom flask under controlled conditions, yielding the desired sulfonyl chloride product through chlorination of the aromatic ring .

3-(Methylsulfonyl)benzenesulfonyl chloride serves multiple purposes in organic synthesis:

  • Building Block: It is utilized for introducing sulfonyl groups into various organic molecules.
  • Pharmaceutical Intermediates: It may be employed in the synthesis of biologically active compounds and pharmaceuticals .
  • Chemical Biology: Its reactive nature makes it suitable for applications in chemical biology, particularly for modifying biomolecules.

Several compounds share structural similarities with 3-(Methylsulfonyl)benzenesulfonyl chloride, each exhibiting unique properties and applications:

Compound NameMolecular FormulaSimilarity Index
4-Iodobenzenesulfonyl chlorideC₆H₄ClI₁O₂S0.71
4-Chlorobenzenesulfonyl chlorideC₆H₄Cl₂O₂S0.71
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chlorideC₉H₆ClF₃O₂S0.70
3-(Phenylsulfonyl)acrylonitrileC₉H₈N₁O₂S0.69

These compounds are characterized by similar functional groups but differ in substituents or additional functional groups, which can influence their reactivity and applications in synthetic chemistry .

SubstrateReagentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Benzenesulfonic acidPhosphorus pentachloride in tolueneReflux (110)576-99.699.6
Pyridine-3-sulfonic acidPhosphorus pentachloride (0.3-1.0 equiv)100-1402-680-95>95
2-Nitro-4-methylsulfonylbenzoic acidThionyl chloride in acetic acid25-604-670-90>98
p-Acetamidobenzenesulfonic acidPhosphorus pentachloride in chloroform59372.6-90.1>90

Continuous Flow Synthesis Approaches with N-Chloroamide Reagents

Contemporary synthetic methodologies for 3-(methylsulfonyl)benzenesulfonyl chloride have increasingly incorporated continuous flow techniques utilizing N-chloroamide reagents as oxidative chlorination agents [8] [9] [10]. These approaches address traditional limitations associated with batch processes, including thermal runaway risks and difficulties in handling highly exothermic reactions [9] [10].

1,3-Dichloro-5,5-dimethylhydantoin as Dual-Function Reagent

Research investigations have established 1,3-dichloro-5,5-dimethylhydantoin as a particularly effective N-chloroamide reagent for continuous flow sulfonyl chloride synthesis [8] [9] [10]. The compound functions as a dual-function reagent, providing both oxidative and chlorination capabilities in a single transformation [9] [10]. Kinetic studies reveal unusual sigmoidal behavior in product formation profiles, indicating complex mechanistic pathways involving multiple intermediate species [8] [9].

Optimization studies conducted on diphenyl disulfide substrates have demonstrated that optimal reaction conditions require temperatures between 40-60°C with residence times as short as 41 seconds [9] [11]. These conditions afford space-time yields of 6.7 kilograms per liter per hour, representing significant improvements over traditional batch methodologies [9]. The enhanced efficiency results from superior heat and mass transfer characteristics inherent to continuous flow systems [9] [10].

Mechanistic investigations have identified several key intermediates in the transformation pathway [8] [9]. Initial oxidation of the sulfur substrate generates a sulfenyl radical intermediate, which subsequently undergoes chlorination through reaction with chlorine radicals generated from 1,3-dichloro-5,5-dimethylhydantoin decomposition [9]. The radical mechanism explains the observed temperature dependence, where temperatures below 20°C result in incomplete conversion due to insufficient radical generation [11].

Process Optimization and Reactor Design

Continuous flow reactor design considerations prove critical for achieving optimal performance in N-chloroamide-mediated syntheses [12] [13] [14]. Research conducted on multi-hundred-gram scale production has demonstrated that multiple continuous stirred-tank reactors in series provide superior performance compared to single reactor configurations [12] [13]. The implementation of two reactors with 60-minute residence times each achieves 97% starting material conversion while minimizing heated chlorosulfonic acid requirements [12].

Temperature control emerges as a paramount consideration, with studies showing that reaction rates increase significantly at temperatures above 40°C [11]. However, corrosion concerns with Hastelloy reactor materials at elevated temperatures necessitate careful material selection and process monitoring [11]. Alternative reactor materials including polytetrafluoroethylene tubing have demonstrated improved compatibility with acidic reaction conditions [11].

Table 2: Continuous Flow Synthesis with N-Chloroamide Reagents

SubstrateN-Chloroamide ReagentTemperature (°C)Residence Time (s)Space-Time Yield (kg L⁻¹ h⁻¹)Yield (%)
Diphenyl disulfide1,3-Dichloro-5,5-dimethylhydantoin40-60416.787-94
Phenyl disulfide1,3-Dichloro-5,5-dimethylhydantoin40-6024-974.2-5.882-89
Benzyl mercaptan1,3-Dichloro-5,5-dimethylhydantoin20-4060-1203.1-4.575-85
Aliphatic thiolsN-Chlorosuccinimide0-25180-3002.0-3.270-80

Radical-Mediated Chlorosulfonylation of Diazonium Salts

Radical-mediated chlorosulfonylation represents an innovative synthetic approach for accessing 3-(methylsulfonyl)benzenesulfonyl chloride derivatives through diazonium salt intermediates [15] [16] [17]. This methodology exploits the inherent reactivity of aryl radicals generated from diazonium precursors to facilitate direct carbon-sulfur bond formation under mild conditions [15] [16] [18].

Sandmeyer-Type Chlorosulfonylation Mechanisms

Recent developments in Sandmeyer-type chlorosulfonylation have demonstrated the viability of generating sulfonyl chlorides directly from aniline precursors [16] [17]. The mechanism involves initial diazotization of the aniline substrate followed by copper-catalyzed radical generation and subsequent reaction with sulfur dioxide and hydrogen chloride [16] [17]. Research has established that the transformation proceeds through initial formation of an aryl radical with concurrent release of dinitrogen [17].

Mechanistic studies utilizing radical trapping experiments have confirmed the operation of a radical pathway [17]. When 2-(allyloxy)aniline was employed as a radical trap substrate, the respective radical cyclization product was detected, providing definitive evidence for aryl radical intermediates [17]. Control experiments conducted in the absence of copper chloride or hydrogen chloride resulted in significantly diminished yields, demonstrating the essential nature of these components for efficient transformation [17].

The copper catalyst functions through single-electron transfer processes, where the reduction potential of benzenediazonium tetrafluoroborate (0.08 V versus normal hydrogen electrode) permits facile electron transfer from suitable photocatalytic systems [15]. Photocatalytic variants utilizing polymeric carbon nitride have demonstrated effective radical generation under visible light irradiation at room temperature [15].

Process Optimization and Substrate Scope

Optimization studies have revealed that reaction temperatures significantly influence both yield and selectivity [19] [17]. Chlorosulfonylation reactions performed at 0°C typically require 12-24 hours for completion, achieving yields of 75-85% with excellent product purity exceeding 95% [19] [20]. Alternative protocols employing iron-mediated nitrate reduction have demonstrated the feasibility of conducting transformations at ambient temperature (25°C) with reduced reaction times of 6-12 hours [17].

Substrate scope investigations have established that both electron-deficient and electron-neutral aniline derivatives undergo efficient chlorosulfonylation [19] [16]. The method exhibits particular efficacy with substrates bearing electron-withdrawing substituents, where yields consistently exceed 80% [19]. Heterocyclic anilines, including pyridyl derivatives, have been successfully converted to their corresponding sulfonyl chlorides, demonstrating the broad applicability of the methodology [16].

Table 3: Radical-Mediated Chlorosulfonylation of Diazonium Salts

SubstrateConditionsReaction Time (h)Yield (%)Product Purity (%)Selectivity
4-AminobenzonitrileCopper chloride, sulfur dioxide, hydrogen chloride, 0°C12-2475-85>95High
3-ChloroanilineCopper chloride, thionyl chloride, -5°C16-2082.1>98Excellent
4-NitroanilineIron nitrate, sulfur dioxide, hydrogen chloride, 25°C6-1260-75>90Moderate
2-MethylanilinePhotocatalytic, carbon nitride, visible light4-870-80>92Good

Purification Techniques and Yield Optimization Challenges

The purification of 3-(methylsulfonyl)benzenesulfonyl chloride presents significant technical challenges due to the compound's sensitivity to hydrolysis and tendency to form impurities during synthesis [21] [20] [22]. Contemporary purification strategies must address multiple considerations including product stability, environmental impact, and scalability requirements [21] [23].

Distillation and Thermal Purification Methods

Vacuum distillation represents the most widely employed purification technique for sulfonyl chlorides, offering excellent product purity and recovery yields [21] [24] [25]. Research on benzenesulfonyl chloride purification has established optimal distillation conditions at 145-150°C under 45 millimeters of mercury pressure [24]. These conditions achieve product purities exceeding 98% with recovery yields ranging from 85-95% [24].

The distillation process requires careful temperature control to prevent thermal decomposition [24] [25]. Studies have demonstrated that temperatures exceeding 160°C result in significant product degradation and formation of colored impurities [24]. Pre-treatment with activated carbon proves beneficial for removing phenolic and nitro-substituted impurities that can compromise distillation efficiency [22].

Alternative thermal purification approaches include steam distillation for volatile impurity removal and sublimation for heat-sensitive substrates [21]. However, these methods typically achieve lower recovery yields compared to vacuum distillation and are generally reserved for specialized applications [21].

Crystallization and Precipitation Techniques

Recrystallization methodologies offer effective purification for solid sulfonyl chloride derivatives [22] [26]. Research on 2-nitro-4-methylsulfonylbenzoic acid purification has demonstrated that dissolution in water at pH 3-7 followed by controlled crystallization achieves excellent purity enhancement [22]. The process involves hydrolysis of nitro and dinitro-substituted impurities under alkaline conditions followed by acidification to induce crystallization [22].

Continuous precipitation techniques have emerged as scalable alternatives to traditional batch crystallization [23]. Studies conducted on aryl sulfonyl chloride production have demonstrated that continuous precipitation systems achieve isolated yields of 87.7% with product purities exceeding 92% [23]. The incorporation of organic co-solvents such as diglyme reduces water requirements by 80% while improving product flowability [23].

Aqueous Extraction and Phase Separation

Aqueous extraction protocols provide effective methods for removing hydrophilic impurities and unreacted starting materials [21] [20]. The methodology involves controlled addition of the sulfonation solution to cold water and inert solvent mixtures [21]. Research has established that halogenated aliphatic hydrocarbons demonstrate superior performance due to their relative inertness toward sulfone formation [21].

The extraction process requires precise temperature control, with optimal conditions maintained below 5°C to minimize hydrolysis [21] [20]. Sequential washing with sodium carbonate solutions effectively removes acidic impurities while maintaining product integrity [21]. Final purification through anhydrous sodium sulfate drying and solvent evaporation yields products with purities exceeding 92% [21].

Table 4: Purification Techniques and Yield Optimization

Purification MethodTemperature Range (°C)Recovery Yield (%)Final Purity (%)ScalabilityEnvironmental Impact
Vacuum distillation145-150 (45 mmHg)85-95>98ExcellentModerate
Recrystallization from petroleum ether15-2570-85>95GoodLow
Aqueous quench extraction0-575-90>92ExcellentHigh (water waste)
Column chromatographyRoom temperature60-80>99LimitedModerate
Continuous precipitation-5 to 087.7>92ExcellentReduced (80% less water)
Activated carbon treatment85-9589-94>99GoodLow

Yield Optimization Strategies

Comprehensive yield optimization for 3-(methylsulfonyl)benzenesulfonyl chloride synthesis requires systematic consideration of multiple variables including reagent stoichiometry, reaction temperature, and purification methodology [24] [27] [23]. Studies on chlorosulfonation optimization have identified temperature maintenance below 30°C as critical for maximizing product yield while minimizing side reactions [27].

Reagent ratio optimization proves particularly important for phosphorus pentachloride-mediated syntheses [2] [24]. Research has demonstrated that phosphorus pentachloride concentrations below 0.3 molar equivalents result in incomplete conversion, while concentrations exceeding 1.0 equivalent promote undesired chlorination reactions [2]. The optimal range of 0.4-0.8 equivalents achieves maximum yield while minimizing byproduct formation [2].

Solubility Parameters in Polar/Non-Polar Solvent Systems

The solubility behavior of 3-(Methylsulfonyl)benzenesulfonyl chloride follows predictable patterns based on its molecular structure and the established solubility characteristics of benzenesulfonyl chloride derivatives [6] [7]. The compound contains both polar sulfonyl groups and a nonpolar aromatic framework, resulting in amphiphilic solubility characteristics.

Benzenesulfonyl chloride demonstrates insolubility in water with concurrent hydrolytic decomposition, producing hydrochloric acid and benzenesulfonic acid [7] [8]. This behavior extends to 3-(Methylsulfonyl)benzenesulfonyl chloride, where the additional methylsulfonyl group enhances the electrophilic nature of the molecule, accelerating hydrolysis in protic solvents.

The compound exhibits excellent solubility in organic solvents, particularly those with moderate to low polarity [6] [9]. Ethanol and diethyl ether provide compatible dissolution media, while aprotic solvents such as chloroform, benzene, and dichloromethane offer optimal solubility conditions [7] . The methylsulfonyl substituent may slightly reduce solubility in highly nonpolar solvents compared to the parent benzenesulfonyl chloride due to increased polarity.

Table 2: Solubility Parameters of 3-(Methylsulfonyl)benzenesulfonyl chloride in Various Solvent Systems

Solvent SystemSolubilityPolarityNotes
WaterInsoluble/DecomposesPolar proticHydrolyzes to form HCl and sulfonic acid
EthanolSolublePolar proticCompatible with alcoholic solvents
Diethyl etherSolubleNonpolar aproticGood solubility in ethers
ChloroformSolubleNonpolar aproticCompatible with halogenated solvents
BenzeneSolubleNonpolar aproticSoluble in aromatic solvents
AcetonitrileExpected solublePolar aproticPolar aprotic solvent compatibility
DichloromethaneExpected solublePolar aproticHalogenated aprotic solvent

The LogP value for related compounds suggests moderate lipophilicity, with benzenesulfonyl chloride exhibiting a LogP of 3.39 [7]. The additional methylsulfonyl group in 3-(Methylsulfonyl)benzenesulfonyl chloride likely reduces this value slightly due to increased polarity .

Spectroscopic Fingerprinting (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 3-(Methylsulfonyl)benzenesulfonyl chloride is expected to display characteristic aromatic proton signals in the δ 7.5-8.5 parts per million region, consistent with electron-deficient benzene ring systems bearing multiple electron-withdrawing substituents [12] [13]. The methylsulfonyl group contributes a distinctive singlet at approximately δ 3.1 parts per million, representing the three equivalent methyl protons [14].

Aromatic proton multiplicity patterns reflect the meta-disubstitution pattern, with four distinct aromatic proton environments producing complex coupling patterns [12]. The electron-withdrawing nature of both sulfonyl chloride and methylsulfonyl substituents shifts aromatic signals downfield compared to unsubstituted benzene derivatives.

¹³C Nuclear Magnetic Resonance analysis reveals aromatic carbon signals spanning δ 120-140 parts per million, with the carbon bearing the sulfonyl chloride group appearing most downfield due to direct attachment to the electron-withdrawing sulfur center [13] [15]. The methylsulfonyl carbon appears in the δ 40-50 parts per million range, characteristic of carbon atoms directly bonded to sulfonyl groups [14].

Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides definitive identification through characteristic sulfonyl vibrations [17]. The sulfonyl chloride group exhibits strong asymmetric and symmetric stretching vibrations in the 1150-1350 wavenumber region, with the asymmetric stretch typically appearing at higher frequency [18] [19]. The sulfur-chlorine bond produces a characteristic absorption near 375 wavenumber, distinguishing sulfonyl chlorides from other sulfur-containing functional groups [20].

The methylsulfonyl substituent contributes additional sulfonyl stretching modes in the same spectral region, potentially complicating spectral interpretation but providing confirmation of the dual sulfonyl functionality [14]. Aromatic carbon-hydrogen stretching appears in the 3000-3100 wavenumber region, while aromatic carbon-carbon stretching vibrations occur around 1600 and 1500 wavenumber [18].

Raman Spectroscopy

Raman spectroscopic analysis complements infrared data by emphasizing symmetric vibrational modes [21] [20]. The symmetric sulfonyl stretching vibration appears prominently near 1080 wavenumber, providing a diagnostic peak for aromatic sulfonyl derivatives [20]. The sulfur-chlorine stretching mode may exhibit enhanced Raman intensity compared to infrared absorption, facilitating identification.

Aromatic ring breathing modes typically appear in the 1000-1100 wavenumber region, while ring substitution patterns influence the fingerprint region below 900 wavenumber [21] [22]. The methylsulfonyl group contributes characteristic carbon-sulfur stretching vibrations in the 650-750 wavenumber range [20].

Table 3: Spectroscopic Fingerprinting Data for 3-(Methylsulfonyl)benzenesulfonyl chloride

Spectroscopic TechniqueKey Signals/PeaksCharacteristic FeaturesReference Data Source
¹H NMR (CDCl₃)δ 7.5-8.5 ppm (aromatic H), δ 3.1 ppm (CH₃SO₂)Aromatic protons show complex multiplicityLiterature analogs
¹³C NMR (CDCl₃)δ 120-140 ppm (aromatic C), δ 40-50 ppm (sulfone C)Sulfone carbon appears downfieldLiterature analogs
FT-IRν(S=O) 1150-1350 cm⁻¹, ν(S-Cl) ~375 cm⁻¹Strong sulfonyl absorptionsNIST/Literature
Ramanν(S=O) symmetric ~1080 cm⁻¹Characteristic sulfonyl vibrationsLiterature correlations

Chromatographic Behavior in Reverse-Phase High Performance Liquid Chromatography Systems

The chromatographic behavior of 3-(Methylsulfonyl)benzenesulfonyl chloride in reverse-phase High Performance Liquid Chromatography systems reflects its moderate polarity and aromatic character [23] [24]. The compound is expected to exhibit intermediate retention times on C18 stationary phases, with elution occurring under gradient conditions employing water-acetonitrile mobile phases.

Optimal separation conditions utilize Waters XBridge C18 columns or equivalent reverse-phase materials with gradient elution from 5% to 90% acetonitrile over 7-9 minutes [23]. The addition of 0.05% trifluoroacetic acid to both aqueous and organic phases improves peak shape through ion-pairing interactions and suppresses potential tailing effects [23] [25].

Detection wavelength selection at 210 nanometers provides adequate sensitivity for ultraviolet absorption detection, as the aromatic sulfonyl chromophore exhibits strong absorption in this region [23] . The compound's stability in acetonitrile-based mobile phases facilitates reproducible analysis, though aqueous exposure should be minimized to prevent hydrolytic degradation.

Flow rates of 1.0 milliliters per minute with injection volumes of 2 microliters provide optimal resolution while maintaining adequate sensitivity [23]. The retention behavior demonstrates baseline separation from related impurities and degradation products, enabling quantitative analysis in synthetic and analytical applications [24] [25].

Table 4: Reverse-Phase HPLC Conditions for 3-(Methylsulfonyl)benzenesulfonyl chloride

ParameterRecommended ConditionsExpected Results
Mobile PhaseWater/Acetonitrile with 0.05% TFAGood peak shape with ion-pairing
Column TypeC18 reverse-phaseSuitable for aromatic compounds
Detection Wavelength210 nm (UV)Strong UV absorption expected
Flow Rate1.0 mL/minOptimal separation conditions
Injection Volume2 μLAdequate sensitivity
Retention BehaviorModerate retention due to aromatic sulfonyl groupsBaseline resolution from impurities
Gradient Conditions5-90% ACN gradient over 7 minutesEfficient separation in short time

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5335-40-0

Wikipedia

3-methylsulfonylbenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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